Cas no 847148-74-7 (1-Fluoro-2-phenylmethoxy-4-(trifluoromethyl)benzene)

1-Fluoro-2-phenylmethoxy-4-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring a phenylmethoxy (benzyloxy) group and a trifluoromethyl substituent on the benzene ring. Its unique structure makes it valuable as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The fluorine atom enhances reactivity and metabolic stability, while the trifluoromethyl group contributes to lipophilicity and electronic effects, influencing binding interactions. The benzyloxy moiety offers versatility for further functionalization. This compound is characterized by high purity and stability, ensuring reliable performance in synthetic applications. Its well-defined structure supports precise modifications, making it a useful building block in medicinal chemistry and material science research.
1-Fluoro-2-phenylmethoxy-4-(trifluoromethyl)benzene structure
847148-74-7 structure
Product Name:1-Fluoro-2-phenylmethoxy-4-(trifluoromethyl)benzene
CAS No:847148-74-7
MF:C14H10F4O
MW:270.222218036652
CID:1083491
PubChem ID:66995933
Update Time:2025-05-22

1-Fluoro-2-phenylmethoxy-4-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 2-(Benzyloxy)-1-fluoro-4-(trifluoromethyl)benzene
    • 1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene
    • SCHEMBL1333232
    • Benzyl 2-fluoro-5-(trifluoromethyl)phenyl ether
    • 2-Benzyloxy-1-fluoro-4-(trifluoromethyl)benzene
    • 847148-74-7
    • MFCD11520658
    • E90495
    • AKOS022181497
    • C14H10F4O
    • 1-fluoro-2-phenylmethoxy-4-(trifluoromethyl)benzene
    • CS-0322354
    • DB-364151
    • 1-Fluoro-2-phenylmethoxy-4-(trifluoromethyl)benzene
    • MDL: MFCD11520658
    • Inchi: 1S/C14H10F4O/c15-12-7-6-11(14(16,17)18)8-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2
    • InChI Key: DPVPZHHQVBVGIB-UHFFFAOYSA-N
    • SMILES: FC1C=CC(C(F)(F)F)=CC=1OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 270.06677759g/mol
  • Monoisotopic Mass: 270.06677759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 9.2Ų

1-Fluoro-2-phenylmethoxy-4-(trifluoromethyl)benzene Pricemore >>

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Additional information on 1-Fluoro-2-phenylmethoxy-4-(trifluoromethyl)benzene

1-Fluoro-2-phenylmethoxy-4-(trifluoromethyl)benzene: A Comprehensive Overview

The compound 1-Fluoro-2-phenylmethoxy-4-(trifluoromethyl)benzene (CAS No: 847148-74-7) is a highly specialized aromatic compound with a unique structure that combines multiple functional groups. This molecule has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile properties and potential applications. The presence of a fluorine atom, a phenylmethoxy group, and a trifluoromethyl group on the benzene ring contributes to its distinctive reactivity, stability, and electronic characteristics.

Recent studies have highlighted the importance of 1-fluoro-2-phenylmethoxy-4-(trifluoromethyl)benzene in the development of advanced materials. Researchers have explored its role as a building block in the synthesis of novel polymers, where its electron-withdrawing groups enhance the thermal stability and mechanical properties of the resulting materials. For instance, a 2023 study published in *Advanced Materials* demonstrated that incorporating this compound into polyurethane formulations significantly improved their resistance to UV degradation and oxidative stress.

In the pharmaceutical industry, 1-fluoro-2-phenylmethoxy-4-(trifluoromethyl)benzene has been investigated as a potential lead compound for drug discovery. Its trifluoromethyl group is known to enhance lipophilicity, which is crucial for drug bioavailability. A 2023 research article in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibited promising anti-inflammatory activity in preclinical models, suggesting its potential as a therapeutic agent for chronic inflammatory diseases.

The synthesis of 1-fluoro-2-phenylmethoxy-4-(trifluoromethyl)benzene involves a multi-step process that typically includes nucleophilic aromatic substitution and Friedel-Crafts alkylation reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production pathways. For example, the use of palladium-catalyzed cross-coupling reactions has significantly reduced reaction times and improved yields, making this compound more accessible for large-scale applications.

From an environmental perspective, understanding the degradation pathways of 1-fluoro-2-phenylmethoxy-4-(trifluoromethyl)benzene is critical for assessing its ecological impact. Studies have shown that this compound undergoes hydrolytic degradation under specific conditions, with the trifluoromethyl group playing a key role in stabilizing intermediates during the process. A 2023 paper in *Environmental Science & Technology* provided insights into its biodegradation kinetics, emphasizing the need for further research to optimize waste management strategies involving this compound.

In conclusion, 1-fluoro-2-phenylmethoxy-4-(trifluoromethyl)benzene (CAS No: 847148-74-7) is a multifaceted compound with significant potential across various scientific domains. Its unique chemical structure and functional groups make it an invaluable tool in modern chemistry, offering solutions to challenges in material science, pharmaceuticals, and environmental sustainability. As research continues to uncover new applications and properties of this compound, its role in advancing technological innovations is expected to grow substantially.

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